1-(4-Ethoxyphenyl)-3-(5-isoquinolinyl)thiourea
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Overview
Description
1-(4-ethoxyphenyl)-3-(5-isoquinolinyl)thiourea is a member of isoquinolines.
Scientific Research Applications
Antibacterial and Anti-MRSA Activity
A study highlighted the synthesis and antibacterial evaluation of thiourea-containing compounds, with one derivative showing significant activity against a range of Gram-positive and Gram-negative bacteria. It exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. The study also identified structural features important for the activity of these compounds (Dolan et al., 2016).
Novel Synthesis Methods
Research on the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas was reported, demonstrating a new method for creating these compounds. This process involved the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines (Fathalla et al., 2001).
Structural and Chemical Analysis
A study discussed the reactions of p-Ethoxyphenylcyanothioforamide with various agents, leading to the formation of different compounds including pyrrole, pyrrolo[2,3-c]pyrrole, and imidazo[4,5-b]quinoxalines. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Ammar et al., 2000).
Thiazoline Derivatives
The synthesis and rearrangements in the thiazoline imine series, including the reaction of 1-acyl-3-(p-ethoxyphenyl)thioureas with chloroacetone or α-bromoacetophenone, were explored. These reactions produced various acylated 4-thiazolines, contributing to the understanding of thiourea derivatives (Murav'eva et al., 1967).
Biological Evaluation
A detailed investigation of thiourea derivatives was conducted, including synthesis, crystal structure analysis, and in-vitro biological evaluation. This study highlighted the anti-oxidant properties and moderate enzyme inhibiting activity of these compounds (Raza et al., 2022).
Thiazole Synthesis
Research on the synthesis of thiazole compounds under various reaction conditions was presented. This included the creation of new compounds through reactions between thiourea derivatives and other reagents, contributing to the field of organic synthesis and pharmaceutical research (Berber, 2022).
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-isoquinolin-5-ylthiourea |
InChI |
InChI=1S/C18H17N3OS/c1-2-22-15-8-6-14(7-9-15)20-18(23)21-17-5-3-4-13-12-19-11-10-16(13)17/h3-12H,2H2,1H3,(H2,20,21,23) |
InChI Key |
VLNSVTSRPOFHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3 |
solubility |
24.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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